

# Application Notes and Protocols: (+/-)-Dihydrocarvyl Acetate in Flavor and Fragrance Chemistry

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## Compound of Interest

Compound Name: Dihydrocarvyl acetate, (+/-)-

Cat. No.: B1630012

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## Introduction

(+/-)-Dihydrocarvyl acetate is a monoterpenoid ester recognized for its multifaceted sensory profile, contributing to the aroma and flavor of various commercial products.[1] As a chiral molecule, its different stereoisomers can impart distinct sensory properties, making it a versatile ingredient in the flavor and fragrance industry.[2] This document provides detailed application notes and experimental protocols for the evaluation and utilization of (+/-)-dihydrocarvyl acetate, intended for professionals in research, development, and quality control.

## Sensory Profile and Applications

(+/-)-Dihydrocarvyl acetate possesses a complex and desirable organoleptic profile, characterized by sweet, floral, rosy, and minty notes.[3] Its aroma is often described as having a light character, reminiscent of fresh linalyl acetate with faint fruity and floral undertones, and a subtle berry nuance.[1] This versatile profile allows for its use in a wide range of applications:

- **Fragrance:** It is utilized in fine fragrances, personal care products (such as deodorants, body lotions, and hair care), and home care items (like air fresheners and laundry products).[4] In perfumery, it finds application in bergamot colognes, as well as herbal, citrus, grape, pear,

and guava fragrance compositions.[1] The typical usage level in fragrance concentrates can range from 0.740% to as high as 37.000%, with an average of around 5.500%.[1]

- Flavor: In the flavor industry, (+/-)-dihydrocarvyl acetate is used to impart a sweet, floral, and slightly minty taste. It is a known component of spearmint oil and is used in flavor formulations for chewing gum, mint candies, and beverages.[5][6] The taste at a concentration of 25 ppm is described as floral, vegetative, and minty with cooling, rose, and bean nuances.[7]

## Quantitative Data

A comprehensive understanding of the physicochemical and sensory properties of (+/-)-dihydrocarvyl acetate is crucial for its effective application.

## Physicochemical Properties

| Property          | Value  | Reference(s) |
|-------------------|--|--------------|
| Molecular Formula | C <sub>12</sub> H <sub>20</sub> O <sub>2</sub> | [8]          |
| Molecular Weight  | 196.29 g/mol                                   | [8]          |
| CAS Number        | 20777-49-5                                     | [8]          |
| FEMA Number       | 2380   | [9]          |
| Appearance        | Colorless liquid                               | [3]          |
| Boiling Point     | 232-234 °C                                     | [3]          |
| Flash Point       | 90 °C (closed cup)                             | [10]         |
| Specific Gravity  | 0.942-0.950 @ 20°C                             | [7]          |
| Refractive Index  | 1.458-1.463 @ 20°C                             | [7]          |
| Solubility        | Soluble in alcohol; slightly soluble in water. | [7]          |

## Sensory Properties and Comparative Data

Direct comparative studies on the odor and taste thresholds of (+/-)-dihydrocarvyl acetate are limited in publicly available literature.[3] However, the following table provides data for related and commonly used floral and minty fragrance and flavor ingredients to offer a contextual understanding.

| Compound                    | Odor Profile               | Odor Threshold<br>(in water, ppb) | Taste Profile                      | Taste Threshold<br>(in water, ppm) | Reference(s) |
|-----------------------------|----------------------------|-----------------------------------|------------------------------------|------------------------------------|--------------|
| (+/-)-Dihydrocarvyl acetate | Floral, rosy, sweet, minty | Not available                     | Floral, vegetative, minty, cooling | Not available                      | [3][7]       |
| Linalool                    | Floral, citrus, woody      | 6                                 | Floral, citrus                     | 0.3                                | [11]         |
| Geraniol                    | Rosy, floral               | 40                                | Rosy, fruity                       | 0.5                                | [11]         |
| Citronellol                 | Rosy, citrus               | 11                                | Rosy, citrus                       | 0.3                                | [11]         |
| L-Carvone (Spearmint)       | Minty, spearmint           | 1.6                               | Minty, cooling                     | Not available                      | [6]          |
| L-Menthol (Peppermint)      | Minty, cooling             | 3.9                               | Cooling, minty                     | 0.2-0.4                            | [6]          |

## Experimental Protocols

### Sensory Evaluation: Triangle Test for Flavor Difference

Objective: To determine if a perceptible overall difference exists between two product formulations, one containing (+/-)-dihydrocarvyl acetate and a control.

Materials:

- Two product samples (e.g., chewing gum, beverage) to be compared: a control (A) and a test sample with (+/-)-dihydrocarvyl acetate (B).
- Presentation cups or vessels, coded with random three-digit numbers.

- Water and unsalted crackers for palate cleansing.
- Ballots for recording responses.
- A controlled sensory evaluation environment with neutral lighting and free of extraneous odors.

Procedure:

- Panelist Selection: Recruit a panel of at least 24-30 individuals who are regular consumers of the product category being tested.
- Sample Preparation: Prepare the samples under identical conditions. For each panelist, present three coded samples: two of one product and one of the other. The order of presentation should be randomized and balanced across all panelists (e.g., AAB, ABA, BAA, ABB, BAB, BBA).
- Instructions to Panelists:
  - Instruct panelists to cleanse their palate with water and a cracker before starting and between each sample.
  - Explain that they will be presented with three samples, two of which are identical and one is different.
  - Ask them to taste the samples from left to right and identify the "odd" or "different" sample.
  - Even if they are unsure, they must make a choice.
- Data Collection: Panelists record their choice of the odd sample on the ballot.
- Data Analysis: The number of correct identifications is counted. Statistical analysis (using a chi-squared test or consulting a statistical chart for triangle tests) is performed to determine if the number of correct identifications is significantly greater than what would be expected by chance (one-third).

## Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the specific odor-active compounds, including (+/-)-dihydrocarvyl acetate, in a complex mixture (e.g., essential oil, fragrance compound) and to characterize their aroma contribution.

### Materials and Equipment:

- Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port (sniffing port).
- Capillary column suitable for the analysis of volatile compounds (e.g., a polar SLB®-IL59 or a non-polar DB-5).
- High-purity helium as the carrier gas.
- Sample of interest (e.g., spearmint essential oil) diluted in a suitable solvent (e.g., hexane or ethanol).
- Trained sensory panelists for olfactometry.

### Procedure:

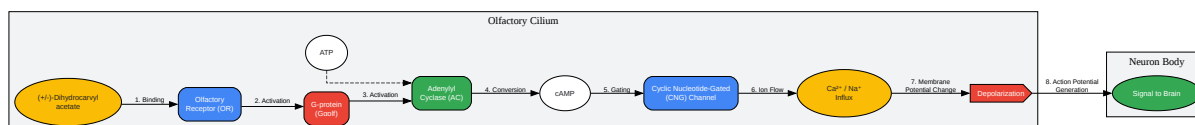
- Sample Preparation: Dilute the sample to an appropriate concentration in the chosen solvent. A typical starting dilution for essential oils is 1:100 (v/v).
- GC Conditions:
  - Injector Temperature: 250°C
  - Oven Program: Start at 50°C, hold for 2 minutes, then ramp at a rate of 5°C/minute to 240°C, and hold for 5 minutes.
  - Carrier Gas Flow: Constant flow of 1.5 mL/minute.
  - Split Ratio: 20:1

- Detector Temperature (FID): 280°C
- Sniffing Port: The effluent from the GC column is split between the FID and the sniffing port. The transfer line to the sniffing port should be heated (e.g., 250°C) to prevent condensation. Humidified air is typically added to the sniffing port to prevent nasal dehydration.
- Olfactometry:
  - A trained panelist sniffs the effluent from the sniffing port throughout the chromatographic run.
  - The panelist records the retention time, duration, intensity (using a predefined scale), and a descriptor for each odor perceived.
- Data Analysis: The olfactogram (a chromatogram of odors) is generated and aligned with the FID chromatogram. This allows for the correlation of specific odors with chemical compounds. The identity of the compounds can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) using the same chromatographic conditions.

## Visualizations

### Olfactory Signaling Pathway

The perception of (+/-)-dihydrocarvyl acetate's aroma is initiated by its interaction with olfactory receptors in the nasal cavity, triggering a complex signaling cascade.

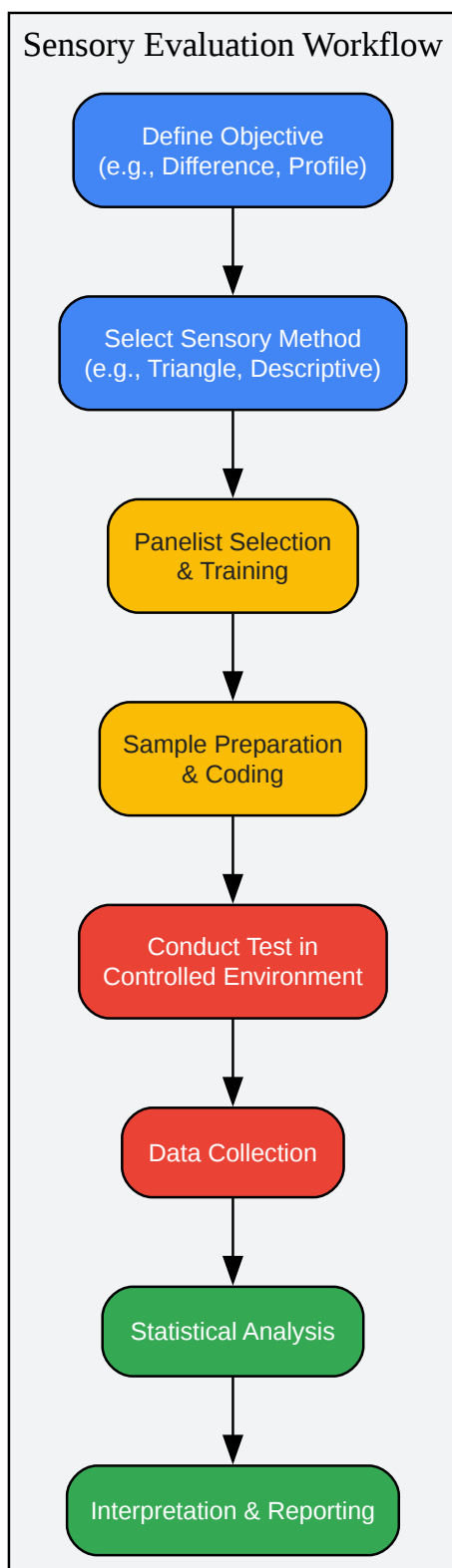


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Caption: Olfactory signal transduction cascade initiated by an odorant molecule.

## Experimental Workflow for Sensory Evaluation

A systematic approach is essential for obtaining reliable sensory data. The following workflow outlines the key steps in a sensory evaluation study.



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Caption: A typical workflow for conducting sensory evaluation studies.



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